![molecular formula C18H15ClN2O B14292111 3-Acetyl-2-methyl-12H-indolo[2,3-a]quinolizin-5-ium chloride CAS No. 117253-63-1](/img/structure/B14292111.png)
3-Acetyl-2-methyl-12H-indolo[2,3-a]quinolizin-5-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-2-methyl-12H-indolo[2,3-a]quinolizin-5-ium chloride is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of indoloquinolizinium salts, which are characterized by their complex fused ring systems. The presence of both indole and quinolizinium moieties in its structure makes it an interesting subject for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2-methyl-12H-indolo[2,3-a]quinolizin-5-ium chloride typically involves multi-step organic reactions. One common method includes the condensation of appropriate indole derivatives with quinolizinium precursors under acidic conditions. The reaction often requires the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process. Additionally, the use of catalysts such as transition metals can enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques like chromatography and crystallization is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-2-methyl-12H-indolo[2,3-a]quinolizin-5-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents for introducing alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizinium derivatives, while reduction can produce indole-based compounds with altered functional groups.
Scientific Research Applications
3-Acetyl-2-methyl-12H-indolo[2,3-a]quinolizin-5-ium chloride has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-2-methyl-12H-indolo[2,3-a]quinolizin-5-ium chloride involves its interaction with various molecular targets. The indole and quinolizinium moieties allow it to bind to specific enzymes and receptors, modulating their activity. This compound can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,12-Tetrahydro-1H-indolo[2,3-a]quinolizin-5-ylium perchlorate
- Indolo[2,3-b]quinoxaline derivatives
Uniqueness
3-Acetyl-2-methyl-12H-indolo[2,3-a]quinolizin-5-ium chloride is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical and biological properties. These modifications can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
117253-63-1 |
|---|---|
Molecular Formula |
C18H15ClN2O |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
1-(2-methyl-12H-indolo[2,3-a]quinolizin-5-ium-3-yl)ethanone;chloride |
InChI |
InChI=1S/C18H14N2O.ClH/c1-11-9-17-18-14(13-5-3-4-6-16(13)19-18)7-8-20(17)10-15(11)12(2)21;/h3-10H,1-2H3;1H |
InChI Key |
ZNSCHNRWSIJUQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=[N+](C=CC3=C2NC4=CC=CC=C34)C=C1C(=O)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


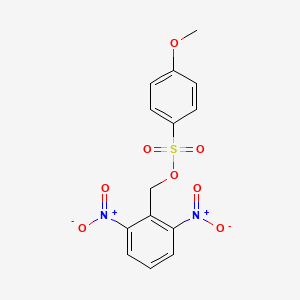
![Bis[4-(morpholin-4-yl)phenyl]methanone](/img/structure/B14292035.png)
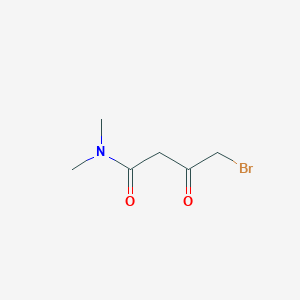
![N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide](/img/structure/B14292046.png)

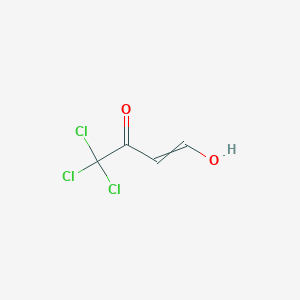

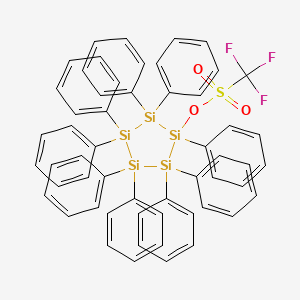
![2,3,5-Trimethyl-1,2,3,4-tetrahydropyrrolo[1,2-c]pyrimidine](/img/structure/B14292081.png)

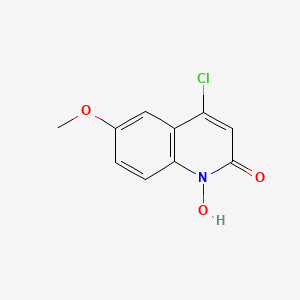
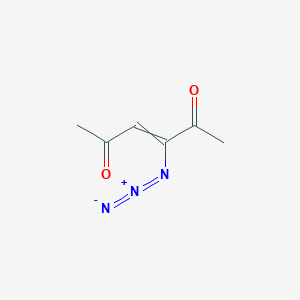
![4-[(5-Methylheptyl)oxy]-4'-octyl-1,1'-biphenyl](/img/structure/B14292103.png)
![[(1-Nitropropyl)sulfanyl]benzene](/img/structure/B14292113.png)
